3-Methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide
3-Methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide
Brand Name:
Vulcanchem
CAS No.:
127139-42-8
VCID:
VC0145478
InChI:
InChI=1S/C12H19N3OS/c1-3-4-5-6-9-7-10-8(2)14-15(12(13)17)11(10)16-9/h9H,3-7H2,1-2H3,(H2,13,17)
SMILES:
CCCCCC1CC2=C(O1)N(N=C2C)C(=S)N
Molecular Formula:
C12H19N3OS
Molecular Weight:
253.37 g/mol
3-Methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide
CAS No.: 127139-42-8
Main Products
VCID: VC0145478
Molecular Formula: C12H19N3OS
Molecular Weight: 253.37 g/mol
CAS No. | 127139-42-8 |
---|---|
Product Name | 3-Methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide |
Molecular Formula | C12H19N3OS |
Molecular Weight | 253.37 g/mol |
IUPAC Name | 3-methyl-5-pentyl-4,5-dihydrofuro[2,3-c]pyrazole-1-carbothioamide |
Standard InChI | InChI=1S/C12H19N3OS/c1-3-4-5-6-9-7-10-8(2)14-15(12(13)17)11(10)16-9/h9H,3-7H2,1-2H3,(H2,13,17) |
Standard InChIKey | ICRQITXRBYBVBH-UHFFFAOYSA-N |
SMILES | CCCCCC1CC2=C(O1)N(N=C2C)C(=S)N |
Canonical SMILES | CCCCCC1CC2=C(O1)N(N=C2C)C(=S)N |
PubChem Compound | 3699595 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume